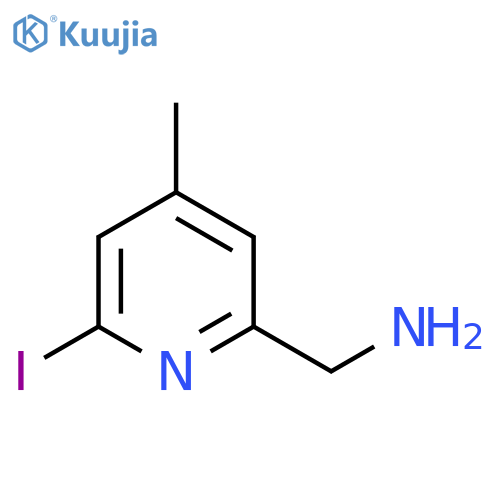Cas no 1393574-45-2 ((6-iodo-4-methylpyridin-2-yl)methanamine)

1393574-45-2 structure
商品名:(6-iodo-4-methylpyridin-2-yl)methanamine
(6-iodo-4-methylpyridin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (6-iodo-4-methylpyridin-2-yl)methanamine
- 2-Pyridinemethanamine, 6-iodo-4-methyl-
-
- インチ: 1S/C7H9IN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3
- InChIKey: JBIUUZIOLZFKIX-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=NC(I)=CC(C)=C1
じっけんとくせい
- 密度みつど: 1.759±0.06 g/cm3(Predicted)
- ふってん: 306.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 8.50±0.50(Predicted)
(6-iodo-4-methylpyridin-2-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-184221-2.5g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-184221-1.0g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-184221-0.05g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-184221-10g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-184221-1g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-184221-5g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-184221-0.1g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-184221-5.0g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-184221-0.25g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-184221-10.0g |
(6-iodo-4-methylpyridin-2-yl)methanamine |
1393574-45-2 | 10g |
$4421.0 | 2023-06-01 |
(6-iodo-4-methylpyridin-2-yl)methanamine 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1393574-45-2 ((6-iodo-4-methylpyridin-2-yl)methanamine) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
